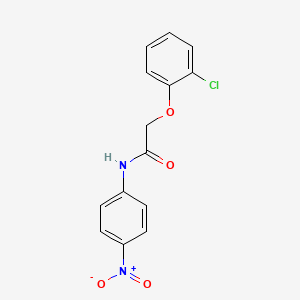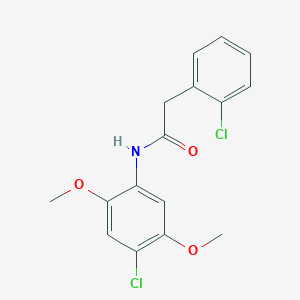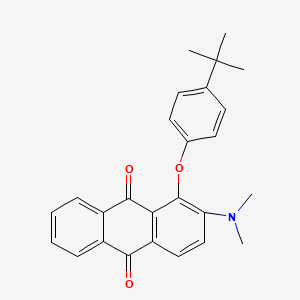![molecular formula C21H15ClF3NOS B4889133 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C21H14ClF3NOS. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in the activation of B cells, which play an important role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Mechanism of Action
TAK-659 acts by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the activation of B cells, which play an important role in the immune system. Inhibition of BTK leads to the suppression of B cell activation and proliferation, resulting in the attenuation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. It has also been shown to suppress B cell activation and proliferation, resulting in the attenuation of the immune response. In addition, TAK-659 has been shown to have good pharmacokinetic properties, with a half-life of approximately 7 hours in rats.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various diseases. It also has good pharmacokinetic properties, which allows for easy administration and monitoring in animal studies. However, TAK-659 has some limitations, such as its relatively short half-life and the potential for off-target effects at higher concentrations.
Future Directions
For research include the development of more potent and selective BTK inhibitors, the combination of BTK inhibitors with other drugs, and further elucidation of the role of BTK in various diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorobenzenethiol with 4-bromobenzaldehyde to form 4-[(4-chlorophenyl)thio]benzaldehyde. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base to form the final product, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. It has also shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NOS/c22-16-9-11-17(12-10-16)28-13-14-5-7-15(8-6-14)20(27)26-19-4-2-1-3-18(19)21(23,24)25/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVWMHGPPUWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)

![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)

